molecular formula C15H16N4O3S B2994269 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013785-46-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2994269
CAS No.: 1013785-46-0
M. Wt: 332.38
InChI Key: WERQORVEJWJHNZ-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule with a molecular weight of 346.38 g/mol and the molecular formula C16H16N4O3S . This chemical reagent is designed for research applications and is not for diagnostic or therapeutic use. The compound's structure is based on a benzothiazole core linked to a dimethylpyrazole ring via a carboxamide bridge. Benzothiazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of established and investigated pharmacological properties . Similarly, the pyrazole pharmacophore is a privileged scaffold in pharmaceutical research, known for its presence in compounds with diverse biological activities, including anti-inflammatory and anticancer effects . The specific combination of these moieties in a single molecule makes it a compound of interest for further investigation in various biochemical and pharmacological contexts. Researchers can explore this molecule as a key intermediate in organic synthesis or as a candidate for screening in novel drug discovery programs. Its high purity makes it suitable for in vitro studies. Handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-8-7-9(18-19(8)2)14(20)17-15-16-12-10(21-3)5-6-11(22-4)13(12)23-15/h5-7H,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERQORVEJWJHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrazole carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in disease progression, such as cyclooxygenase (COX) enzymes in inflammation and protein kinases in cancer . By binding to these targets, it modulates signaling pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Key Substituents/Linkers Synthesis Method Yield (%) Molecular Weight*
Target Compound Benzo[d]thiazol Direct carboxamide linkage to pyrazole Not specified N/A ~401.45 g/mol
8c Benzo[b]thiophen Propanol linker to fluorophenyl-piperazine NaBH4 reduction of ketone 79.7 498.59 g/mol
8d Benzo[b]thiophen Propanol linker to methoxyphenyl-piperazine NaBH4 reduction of ketone 93.4 524.62 g/mol
8e Benzo[b]thiophen Propanol linker to pyridinyl-piperazine NaBH4 reduction of ketone 76.6 481.58 g/mol
Hydrochloride derivative Benzo[d]thiazol Added dimethylaminoethyl side chain Not specified N/A ~468.39 g/mol

*Molecular weights calculated from reported formulas or inferred from structural data.

Key Observations:

Core Heterocycle: The target compound’s benzo[d]thiazol core contains a sulfur and nitrogen atom, enabling stronger hydrogen-bonding capacity and metabolic stability compared to the benzo[b]thiophen (sulfur-only) core in compounds 8c–8e .

Linker and Substituents: The target compound uses a direct carboxamide linkage between the thiazole and pyrazole, creating a rigid, planar structure. In contrast, 8c–8e employ a flexible propanol linker connecting the thiophen to piperazine derivatives. This flexibility may influence binding kinetics in biological targets . The hydrochloride derivative includes a dimethylaminoethyl group, likely improving water solubility via protonation at physiological pH.

Synthetic Approach :

  • Compounds 8c–8e were synthesized via sodium borohydride reduction of ketone precursors, achieving moderate-to-high yields (76.6–93.4%) . The target compound’s synthesis route is unspecified but likely involves carboxamide coupling.

Implications of Structural Variations

The pyrazole’s 1,5-dimethyl groups introduce steric hindrance, possibly limiting rotational freedom compared to the propanol linker in 8c–8e.

Pharmacological Potential: Piperazine-containing compounds (8c–8e) are common in antipsychotic and antidepressant drugs due to their solubility and hydrogen-bonding capacity. The target compound’s pyrazole-carboxamide motif may instead target kinases or proteases. The hydrochloride derivative’s tertiary amine group suggests enhanced bioavailability compared to the parent compound.

Hydrogen-Bonding Networks: The rigid carboxamide linker in the target compound supports defined hydrogen-bonding patterns, critical for molecular recognition. In contrast, the propanol linker in 8c–8e allows conformational variability, which may reduce specificity .

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzothiazole Ring : This is achieved through the reaction of 4,7-dimethoxy-2-aminobenzothiazole with appropriate reagents.
  • Introduction of the Pyrazole Moiety : The pyrazole structure is introduced via cyclization reactions involving hydrazine derivatives.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group through acylation reactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by mediating the production of prostaglandins .
  • Signal Transduction Modulation : The compound may also affect pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

3.1 Anti-inflammatory Activity

Research indicates that compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit significant anti-inflammatory effects. For instance:

CompoundInhibition (%)Reference
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1H-pyrazole62% TNF-α inhibition at 10 µM
Dexamethasone76% TNF-α inhibition at 1 µM

These findings suggest that this compound could be a viable candidate for developing anti-inflammatory drugs.

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that pyrazole derivatives can inhibit bacterial growth effectively:

PathogenIC50 (µM)Reference
E. coli<100
S. aureus<100

The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy.

3.3 Anticancer Potential

In vitro studies have demonstrated that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibits cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)34.54 ± 8.32
HeLa (cervical cancer)<100

These results indicate a promising potential for this compound in cancer therapy.

4. Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide:

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their ability to inhibit inflammatory mediators in vitro. Results indicated that derivatives with methoxy substitutions exhibited enhanced COX inhibition compared to standard drugs like celecoxib .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of various pyrazole derivatives against different cancer cell lines. The study found that modifications to the carboxamide group significantly influenced cytotoxicity levels, highlighting the importance of structural optimization in drug design .

Q & A

Q. What computational tools analyze polymorphism’s impact on bioavailability?

  • Methodological Answer :
  • CrystalExplorer : Calculate Hirshfeld surfaces to compare polymorphic forms.
  • Solvent-Accessible Surface Area (SASA) : Predict dissolution rates via molecular dynamics .

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